molecular formula C14H9Cl3N4O3S B2367825 N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 338794-73-3

N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2367825
CAS RN: 338794-73-3
M. Wt: 419.66
InChI Key: ODFVUURGLILAGA-UHFFFAOYSA-N
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Description

The compound “N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a chemical compound with the molecular formula C14H9Cl3N4O3S . It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved information .

Scientific Research Applications

Nematocidal Activity

Research has shown that certain 1,2,4-oxadiazole derivatives, closely related to N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, exhibit significant nematocidal activities. These compounds, such as 4i and 4p, demonstrated enhanced effectiveness against Bursaphelenchus xylophilus, a nematode pest, compared to commercial nematicides like Tioxazafen. They affect the nematodes by decreasing their movement and respiration, leading to increased mortality rates (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial Properties

Compounds structurally similar to N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide have shown potential as antimicrobial agents. For example, a series of N-substituted-1,3,4-thiadiazole derivatives demonstrated strong anti-bacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. These findings indicate the potential of such compounds in combating bacterial infections in agriculture (Wan et al., 2018).

Anticancer and Antitumor Applications

Similar oxazole derivatives have been investigated for their potential in anticancer and antitumor applications. Research suggests that these compounds can be effective in inhibiting the growth of various cancer cell lines, indicating their potential use in cancer therapy (Katariya, Vennapu, & Shah, 2021).

Antifungal Activity

In the field of antifungal research, compounds related to N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide have demonstrated efficacy. For instance, certain novel thiadiazole derivatives showed significant inhibitory effects against fungal pathogens, suggesting their potential as antifungal agents (Yu et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved information .

Future Directions

Thiadiazole derivatives, such as the compound , are a promising area of research in medicinal chemistry due to their broad spectrum of biological activities . Future research could focus on synthesizing new derivatives and studying their pharmacological properties and potential applications in treating various diseases .

properties

IUPAC Name

N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N4O3S/c1-6-10(14(22)20-23-5-9-13(17)25-21-18-9)12(19-24-6)11-7(15)3-2-4-8(11)16/h2-4H,5H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFVUURGLILAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NOCC3=C(SN=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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